N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide is an organic compound with a complex structure that includes a hydroxyoxane ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps. One common method includes the reaction of 4-hydroxyoxane with a suitable alkylating agent to introduce the hydroxyoxan-4-yl group. This is followed by the reaction with 3-(4-methoxyphenyl)propanoyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine.
Scientific Research Applications
N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The hydroxyoxane ring and methoxyphenyl group can interact with enzymes and receptors, modulating their activity. This compound may also influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-hydroxyphenyl)propanamide
- N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-chlorophenyl)propanamide
- N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-nitrophenyl)propanamide
Uniqueness
N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide is unique due to the presence of both the hydroxyoxane ring and the methoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-20-14-5-2-13(3-6-14)4-7-15(18)17-12-16(19)8-10-21-11-9-16/h2-3,5-6,19H,4,7-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWURUMIZFHJUGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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